molecular formula C10H7F3N2O B12963822 1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde

1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde

Katalognummer: B12963822
Molekulargewicht: 228.17 g/mol
InChI-Schlüssel: CYZTYCZVFYVCOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a trifluoromethyl group and a carbaldehyde group attached to the indazole ring

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindazole with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of strong bases and specific solvents to achieve high yields. Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-(trifluoromethyl)-1H-indazole-4-carbaldehyde can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of trifluoromethylated indazoles.

Eigenschaften

Molekularformel

C10H7F3N2O

Molekulargewicht

228.17 g/mol

IUPAC-Name

1-methyl-3-(trifluoromethyl)indazole-4-carbaldehyde

InChI

InChI=1S/C10H7F3N2O/c1-15-7-4-2-3-6(5-16)8(7)9(14-15)10(11,12)13/h2-5H,1H3

InChI-Schlüssel

CYZTYCZVFYVCOF-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC(=C2C(=N1)C(F)(F)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.